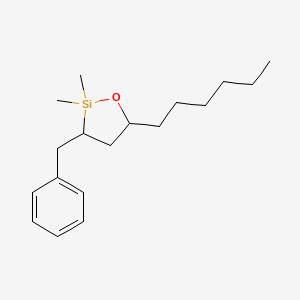
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane is an organosilicon compound with the molecular formula C₁₈H₃₀OSi. This compound features a unique structure that includes a benzyl group, a hexyl chain, and a dimethyl-substituted oxasilolane ring. Organosilicon compounds like this one are of significant interest due to their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane typically involves the reaction of appropriate silanes with organic halides under controlled conditions. One common method is the hydrosilylation reaction, where a silane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the oxasilolane ring to other silicon-containing structures.
Substitution: The benzyl and hexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: New organosilicon compounds with different functional groups.
科学的研究の応用
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in various medical applications.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of 3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane involves its interaction with specific molecular targets. The oxasilolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug development.
類似化合物との比較
Similar Compounds
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: Another organosilicon compound with different functional groups.
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane: Similar in structure but with variations in the substituents.
Uniqueness
This compound stands out due to its unique combination of a benzyl group, a hexyl chain, and a dimethyl-substituted oxasilolane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
921199-46-4 |
|---|---|
分子式 |
C18H30OSi |
分子量 |
290.5 g/mol |
IUPAC名 |
3-benzyl-5-hexyl-2,2-dimethyloxasilolane |
InChI |
InChI=1S/C18H30OSi/c1-4-5-6-10-13-17-15-18(20(2,3)19-17)14-16-11-8-7-9-12-16/h7-9,11-12,17-18H,4-6,10,13-15H2,1-3H3 |
InChIキー |
SLDSXYTZDNKJBO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CC([Si](O1)(C)C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


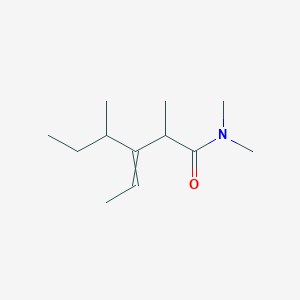
![[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol](/img/structure/B14182448.png)
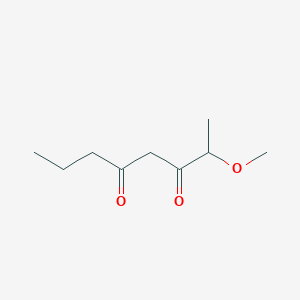
![4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide](/img/structure/B14182473.png)
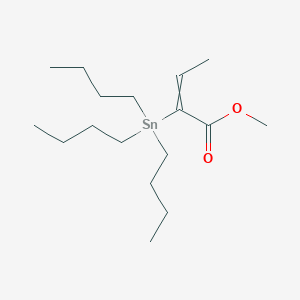
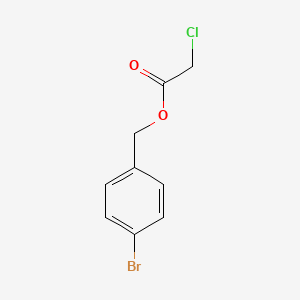
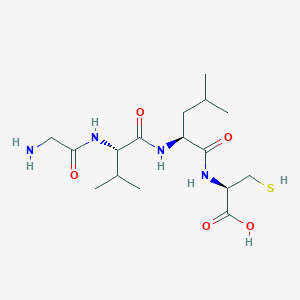
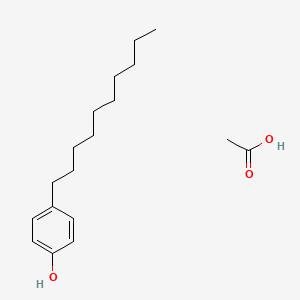
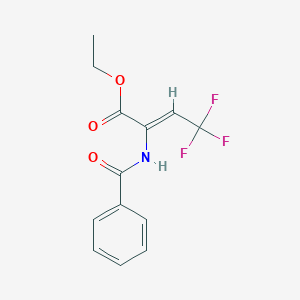
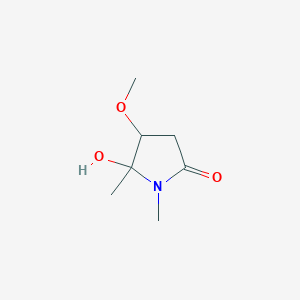
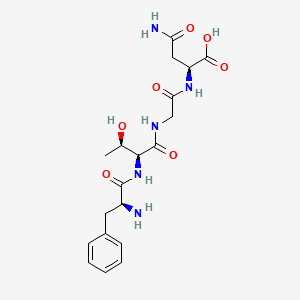
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
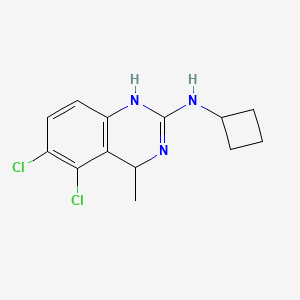
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
